molecular formula C9H9N3O2 B578752 Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1234616-14-8

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Cat. No.: B578752
CAS No.: 1234616-14-8
M. Wt: 191.19
InChI Key: AVYQUJPXOZPFCU-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1234616-14-8) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It is an ester derivative of the pyrazolo[4,3-b]pyridine scaffold, characterized by a fused pyrazole and pyridine ring system. The compound is widely utilized in pharmaceutical and materials science research due to its versatility as a synthetic intermediate . Key physical properties include a boiling point of 369°C at 760 mmHg and a density of 1.34 g/cm³ . Its storage conditions are typically at room temperature, and it is commercially available with ≥97% purity for laboratory use .

Properties

IUPAC Name

ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYQUJPXOZPFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725539
Record name Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-14-8
Record name Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Amino Pyrazoles with β-Keto Esters

The cyclocondensation of 5-amino-1-substituted pyrazoles with β-keto esters represents a foundational method. For example, 1-(2-fluorobenzyl)-5-aminopyrazole-3-carboxylate reacts with 1,1,3,3-tetramethoxypropane under acidic conditions to form the pyrazolo[4,3-b]pyridine core .

Reaction Conditions :

  • Acid Catalysts : Acetic acid, trifluoroacetic acid, or hydrochloric acid (1–2 eq.)

  • Temperature : 80–100°C (reflux)

  • Solvent : Methanol, ethanol, or acetonitrile

  • Yield : 70–85%

A modified protocol using Lewis acids (e.g., AlCl₃, TMSCl) in tetrahydrofuran (THF) at 60°C improves regioselectivity, achieving 82% yield with reduced side products .

Acid-Catalyzed Cyclization of Hydrazones

Patent CN102911174A discloses a high-yield route via cyclization of intermediate V (derived from methyl acetoacetate and substituted pyridines) with sodium nitrite under dilute sulfuric acid .

Key Steps :

  • Synthesis of Intermediate IV :

    • Reactants : Substituted pyridine (1.0 eq.), methyl acetoacetate (1.5 eq.), sodium ethoxide (1.0 eq.)

    • Solvent : Ethanol or DMF

    • Temperature : 0°C to reflux

    • Yield : 92%

  • Cyclization to Ethyl 1H-Pyrazolo[4,3-b]pyridine-3-carboxylate :

    • Conditions : NaNO₂ (1.0–2.0 eq.), H₂SO₄ (10% v/v), −5°C to 0°C

    • Workup : Ethyl acetate extraction, silica gel chromatography

    • Yield : >90%

This method simplifies purification and scales effectively for industrial production .

Solvent-Free Microwave-Assisted Synthesis

A 2024 study reports a solvent-free approach using microwave irradiation, reducing reaction time from hours to minutes :

Procedure :

  • Reactants : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq.), ethyl propiolate (1.2 eq.)

  • Catalyst : Montmorillonite K10 (0.1 eq.)

  • Microwave Parameters : 300 W, 120°C, 10–15 min

  • Yield : 68%

Advantages :

  • Eliminates toxic solvents

  • Energy-efficient with comparable yields

One-Pot Tandem Alkylation-Cyclization

Der Pharma Chemica (2018) details a tandem process for 1,6-diphenyl derivatives :

Steps :

  • Alkylation :

    • Substrate : 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    • Reagent : Benzyl bromide (2.0 eq.), K₂CO₃ (3.0 eq.)

    • Solvent : DMF, 80°C, 6 h

  • Cyclization :

    • Reagent : Ethyl chloroformate (1.5 eq.)

    • Base : Triethylamine, RT, 12 h

    • Yield : 75%

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation Acidic, reflux70–85%Scalable, high regioselectivityProlonged reaction time
Acid-catalyzed H₂SO₄, 0°C>90%Industrial applicability, low costCorrosive reagents
Solvent-free Microwave, 120°C68%Eco-friendly, fastSpecialized equipment required
Tandem alkylation DMF, 80°C75%One-pot convenienceLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate has been identified as a crucial intermediate in developing several therapeutic agents:

  • Kinase Inhibitors : The compound serves as a precursor for various kinase inhibitors, which are essential in treating cancers and other diseases by regulating cell signaling pathways .
  • Neurological Disorders : Derivatives of pyrazolo[4,3-b]pyridine have shown promise in treating neurological conditions such as multiple sclerosis and Alzheimer’s disease due to their interaction with cannabinoid receptors .

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that compounds derived from this scaffold can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial sectors:

  • Material Science : The compound is explored for its potential use in developing advanced materials such as polymers and catalysts due to its unique chemical structure .
  • Additive Manufacturing : Its properties make it suitable for applications in additive manufacturing processes, contributing to the development of innovative materials with specific functionalities .

Table 1: Summary of Synthesis Methods

Synthesis MethodYield (%)Key Features
Sodium Nitrite Reaction>90Mild conditions, high yield
Palladium-Catalyzed AminocarbonylationVariesFunctional group tolerance

Table 2: Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth
Anti-inflammatoryReduces inflammation
Neurological DisordersPotential treatment for multiple sclerosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[4,3-b]pyridine core and its derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Pyrazolo[4,3-b]pyridine Core
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate 1234616-14-8 C₉H₉N₃O₂ Ethyl ester at position 3 191.19 Pharmaceutical intermediate, research use
Mthis compound 1260891-66-4 C₈H₇N₃O₂ Methyl ester at position 3 177.16 Similar reactivity, lower steric hindrance
3-Methyl-1H-pyrazolo[4,3-b]pyridine 194278-45-0 C₇H₇N₃ Methyl group at position 3 133.15 Base structure for further functionalization
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 1638761-48-4 C₁₀H₁₀BrN₃O₂ Bromine at position 6, methyl at N1 284.11 Halogenated derivative for cross-coupling reactions

Key Observations :

  • Ester Group Impact : The ethyl ester (1234616-14-8) offers improved solubility in organic solvents compared to the methyl ester (1260891-66-4), but the methyl variant may exhibit faster reaction kinetics due to reduced steric bulk .
  • Halogenation : Brominated derivatives (e.g., 1638761-48-4) are critical in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures .
  • Biological Activity: While this compound itself is primarily a synthetic intermediate, hybrid systems like pyrano[2,3-b]pyridine derivatives (e.g., Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate) exhibit antimicrobial activity against Candida sp. and E. coli .

Biological Activity

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reactions of suitable precursors under controlled conditions. Various methodologies have been reported, including the use of nucleophilic substitutions and cyclization reactions. For example, a recent study developed an efficient method for synthesizing pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution reactions and cyclization processes .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-B]pyridine exhibit anticancer properties. This compound has shown promise in inhibiting cell proliferation in several cancer cell lines. A molecular docking study suggested that the compound interacts with specific targets involved in cancer progression, such as protein kinases and phosphodiesterases .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Inhibition of estrogen receptor signaling
HeLa (Cervical)12.5Induction of apoptosis
A549 (Lung)18.0Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Additionally, it may exert antioxidant effects that protect neuronal cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in colony-forming units (CFUs) compared to untreated controls, supporting its potential as a therapeutic agent in infectious diseases .
  • Cancer Cell Proliferation : In vitro experiments conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. The compound's selectivity towards cancer cells over normal cells was noted as a significant advantage .

Q & A

Q. What are the efficient synthetic protocols for Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate?

A common approach involves nucleophilic deacetylation of intermediates using mild bases like DABCO or secondary amines to avoid ester hydrolysis side reactions. For example, reacting keto esters with arenediazonium salts under nucleophilic conditions (e.g., NaOH or MeONa) yields the target compound, though careful purification (e.g., flash chromatography) is required to separate byproducts such as N-aryl-N-acetylhydrazones .

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR to identify proton environments and carbonyl/carboxylate groups .
  • X-ray diffraction for crystallographic validation of the pyrazolo-pyridine core .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 450.2 for derivatives) . Purity is assessed via HPLC (>98% in reported cases) and TLC monitoring during synthesis .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in medicinal chemistry for:

  • Anticancer agents : Derivatives like pyrano[2,3-b]pyridines show in vitro activity, validated via cytotoxicity assays and spectroscopic characterization .
  • Neuropharmacology : Pyrazolo-pyridine scaffolds are explored as metabotropic glutamate receptor modulators (e.g., mGlu4 PAMs) .

Advanced Research Questions

Q. How are side reactions during synthesis mitigated, and how are byproducts analyzed?

Side reactions, such as acetyl group migration forming N-aryl-N-acetylhydrazones, are minimized using nucleophilic bases (e.g., DABCO) instead of strong alkalis. Byproducts are isolated via column chromatography and characterized using XRD and NMR . For example, compound 5a' (a hydrazone byproduct) was structurally resolved via crystallography .

Q. What strategies optimize reaction yields in pyrazolo-pyridine derivatization?

  • Temperature control : Reactions at 50°C improve azide incorporation efficiency (e.g., triazolo-pyrazole hybrids) .
  • Solvent selection : Methylene chloride facilitates azido(trimethyl)silane reactions, while Celite-assisted dry loading enhances purification .
  • Catalytic additives : Piperidine or trifluoroacetic acid accelerates cyclization in pyrano[2,3-b]pyridine synthesis .

Q. How do substituents on the pyrazolo-pyridine core influence biological activity?

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance receptor binding in mGlu4 PAMs, as shown by SAR studies .
  • Hydrophobic moieties (e.g., 4-phenoxyphenyl) improve membrane permeability in anticancer derivatives . Computational modeling (e.g., DFT) predicts interactions with biological targets .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Purification bottlenecks : Flash chromatography on silica gel (cyclohexane/ethyl acetate gradients) is critical for isolating high-purity products but requires optimization for larger batches .
  • Reagent stability : Diazonium salts and azides demand strict temperature control to prevent decomposition .

Methodological Considerations

Q. How are reaction intermediates monitored in real time?

  • TLC tracking : Used to assess diazonium salt coupling and azide incorporation .
  • In situ NMR : For observing keto ester transformations and hydrazone formation .

Q. What analytical tools resolve conflicting spectral data for pyrazolo-pyridine derivatives?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in aromatic regions .
  • High-resolution mass spectrometry (HRMS) : Confirms ambiguous molecular ions (e.g., distinguishing [M+1] from adducts) .

Data Contradictions and Resolutions

Q. Why do reported yields vary for similar pyrazolo-pyridine syntheses?

Discrepancies arise from:

  • Nucleophile choice : NaOH vs. DABCO alters reaction pathways (e.g., ester hydrolysis vs. clean deacetylation) .
  • Substrate purity : Impure diazonium salts reduce coupling efficiency .

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